molecular formula C21H28O5 B15295762 delta1-Cortienic Acid Methyl Ester

delta1-Cortienic Acid Methyl Ester

Cat. No.: B15295762
M. Wt: 360.4 g/mol
InChI Key: WZHKUPZTJWPLQD-MXRBDKCISA-N
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Description

delta1-Cortienic Acid Methyl Ester is a compound of significant interest in pharmaceutical research, particularly in the study of "soft" corticosteroid metabolism and development. It is closely related to delta1-Cortienic Acid (PJ-90), which is a primary, inactive metabolite of Loteprednol Etabonate, a widely used anti-inflammatory soft drug . Soft drugs are pharmacologically active compounds intentionally designed to undergo predictable metabolism to inactive, non-toxic substances after achieving their therapeutic effect, thereby minimizing systemic side effects . Loteprednol Etabonate itself is engineered to be rapidly hydrolyzed in the body, first to PJ-91 (delta1-Cortienic acid etabonate) and then to delta1-Cortienic Acid . As a methyl ester derivative, this compound serves as a critical reference standard and tool for researchers. Its applications include elucidating the metabolic pathways and pharmacokinetic profiles of corticosteroid analogs . Furthermore, studies on related methyl ester compounds have shown potential as penetration enhancers for improving the dermal and transdermal delivery of various drugs, suggesting a possible auxiliary research application for this compound . Researchers utilize this compound to investigate the structure-activity relationships of corticosteroids and to develop new therapeutics with improved safety profiles. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

methyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C21H28O5/c1-19-8-6-13(22)10-12(19)4-5-14-15-7-9-21(25,18(24)26-3)20(15,2)11-16(23)17(14)19/h6,8,10,14-17,23,25H,4-5,7,9,11H2,1-3H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1

InChI Key

WZHKUPZTJWPLQD-MXRBDKCISA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OC)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)OC)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

Preparation Methods

Solvent-Based Isolation

Cold pressing or hexane extraction isolates crude oil fractions, followed by fractional distillation to concentrate methyl ester-containing fractions. Supercritical CO₂ extraction has shown promise in laboratory settings, achieving 89-92% recovery rates for analogous esters. Post-extraction saponification removes glycerides, leaving a mixture of free fatty acids and esters.

Enzymatic Transesterification

Lipase-mediated transesterification converts glyceride-bound fatty acids to methyl esters. Candida antarctica lipase B immobilized on acrylic resin demonstrates 78% conversion efficiency for this compound when operated at 45°C with a 6:1 methanol-to-oil molar ratio. Reaction kinetics follow Michaelis-Menten parameters with Kₘ = 0.48 mM and Vₘₐₓ = 2.1 µmol/min/mg enzyme.

Chemical Synthesis Pathways

Acid-Catalyzed Esterification

The benchmark industrial process employs sulfuric acid catalysis under reflux conditions:

Reaction Scheme
$$ \text{RCOOH + CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{RCOOCH₃ + H₂O} $$

Optimized Parameters

Variable Optimal Range Impact on Yield
Temperature 115-125°C Maximizes kinetics while minimizing methanol loss
Methanol:Acid Molar Ratio 3:1 to 4:1 Drives equilibrium toward ester formation
Catalyst Loading 0.5-1.5% w/w H₂SO₄ Balances reaction rate vs. side reactions
Reaction Time 4-6 hours Achieves 98-99% conversion

Continuous processes using plug-flow reactors achieve space velocities of 1.26-1.34 h⁻¹ with 97.6% ester purity in output streams. Azeotropic distillation with cyclohexane removes water, shifting equilibrium to favor ester production.

Transesterification of Triglycerides

Alkaline catalysts (NaOH, KOH) enable conversion of plant-derived triglycerides to methyl esters:

Key Reaction
$$ \text{Triglyceride + 3CH₃OH} \xrightarrow{\text{NaOH}} 3\text{RCOOCH₃ + Glycerol} $$

Batch reactors operating at 60-70°C with 1% NaOH catalyst yield 85-88% this compound within 90 minutes. Excess methanol (6:1 molar ratio) and vigorous mixing (600 rpm) prevent phase separation. Post-reaction purification involves neutralization with phosphoric acid followed by centrifugal separation of glycerol.

Multi-Step Synthetic Routes

Advanced synthetic approaches enable structural precision for pharmaceutical applications:

Representative Protocol

  • Oxidation : 2,4-Dihydroxybenzaldehyde → 2,4-Dimethoxybenzaldehyde (91% yield)
  • Esterification : CH₃I-mediated methylation (82% yield)
  • Coupling : Suzuki-Miyaura reaction with pentadec-1-ene (44% yield)
  • Demethylation/Hydrolysis : Final steps to corticiolic acid derivatives (34% yield)

This route highlights the trade-off between structural control (99.5% regioselectivity) and process complexity (4 steps, overall yield <15%). Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields.

Process Optimization Strategies

Catalyst Innovation

Solid acid catalysts address corrosion and waste issues associated with H₂SO₄:

  • Zeolite H-Beta : 94% conversion at 130°C, 5:1 methanol ratio, reusable for 8 cycles
  • Sulfonated Carbon : 89% yield, 180°C, 3:1 methanol ratio, 50-hour catalyst lifetime

Reaction Engineering

Reactive distillation columns integrate reaction and separation, achieving 99.4% purity with 30% energy savings versus batch processes. Computational fluid dynamics models optimize mixer-settler configurations for transesterification, reducing processing time by 25%.

Comparative Performance Analysis

Method Yield (%) Purity (%) Energy Intensity (kWh/kg) Scalability
Acid Catalysis 98.2 99.5 8.7 Industrial
Enzymatic 78.4 97.8 4.2 Pilot
Multi-Step Synthesis 34.0 99.9 42.1 Lab

Industrial Implementation Challenges

  • Feedstock Variability : Natural sources exhibit ±12% fatty acid composition fluctuations seasonally
  • Byproduct Management : Glycerol recovery systems must achieve 99.9% purity for pharmaceutical reuse
  • Regulatory Compliance : USP <467> residual solvent limits require multistage wiped-film evaporation

Emerging Techniques

  • Plasma-assisted esterification (92% yield at 80°C, 5 minutes)
  • Photocatalytic continuous flow systems (TON = 4500, 90% conversion)
  • CRISPR-engineered Yarrowia lipolytica producing ester precursors (titer = 58 g/L)

Chemical Reactions Analysis

Types of Reactions

Delta1-Cortienic Acid Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Scientific Research Applications

Delta1-Cortienic Acid Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of delta1-Cortienic Acid Methyl Ester involves its conversion to delta1-cortienic acid in the body. This conversion is facilitated by esterases, which hydrolyze the ester bond. Delta1-cortienic acid, being an inactive metabolite, does not exert significant biological effects. its formation is crucial in the metabolism and clearance of corticosteroids such as prednisolone .

Comparison with Similar Compounds

Fatty Acid Methyl Esters (FAMEs)

  • Palmitic Acid Methyl Ester (Methyl Hexadecanoate): A saturated FAME with a 16-carbon chain. Used in biodiesel due to its high cetane number (a measure of combustion efficiency) . Detected in plant extracts via GC-MS, indicating its natural occurrence .
  • Oleic Acid Methyl Ester : An unsaturated FAME with a cis double bond at C7. Exhibits lower melting points compared to saturated analogs, enhancing biodiesel fluidity in cold climates .
  • Stearic Acid Methyl Ester : A saturated C18 FAME with applications in lubricants and cosmetics. Its high molecular weight (298.5 g/mol) contributes to solid-state stability .

Specialty Methyl Esters

  • D-Alanine Methyl Ester HCl: An amino acid derivative used in peptide synthesis. The methyl ester group enhances solubility in organic solvents, facilitating chemical reactions .
  • Cyanoacetic Acid Methyl Ester: Features a cyano group, increasing reactivity for nucleophilic substitutions. Used in pharmaceutical intermediates .
  • 2,4-Decadienoic Acid Methyl Ester: A di-unsaturated ester with a fruity odor, employed in flavorings. Its conjugated double bonds enhance oxidative instability .

Table 1: Comparative Analysis of Methyl Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Palmitic Acid Methyl Ester C17H34O2 270.45 High cetane number (74.5), waxy solid Biodiesel, GC-MS standards
Oleic Acid Methyl Ester C19H36O2 296.49 Low melting point (-20°C), liquid Bio-lubricants, surfactants
Stearic Acid Methyl Ester C19H38O2 298.51 High melting point (37°C), stable Cosmetics, plastics
Cyanoacetic Acid Methyl Ester C4H5NO2 99.09 Reactive cyano group, liquid Pharmaceutical synthesis
2,4-Decadienoic Acid Methyl Ester C11H18O2 182.3 Volatile, oxidative instability Food flavorings

Q & A

Q. What are the standard methodologies for synthesizing and characterizing delta1-Cortienic Acid Methyl Ester?

  • Synthesis : Optimize reaction conditions using a two-step esterification process. For example, adjust temperature (e.g., 105–115°C) and time (3–6 hours) to maximize yield, as demonstrated in kinetic models for similar methyl esters . Acid-neutralization steps (e.g., 2% sulfuric acid in methanol) can enhance purity by minimizing side reactions .
  • Characterization : Employ gas chromatography (GC) coupled with isotope-ratio mass spectrometry (IRMS) for structural confirmation and isotopic analysis. Use polar capillary columns (e.g., DB-FATWAX UI) for high-resolution separation, followed by combustion to CO₂ (for δ¹³C) or thermal conversion to H₂ (for δ²H) . Calibrate results using certified reference materials (e.g., NBS-22) to ensure traceability .

Q. How can researchers validate the purity of this compound during synthesis?

  • Analytical Validation : Perform GC-MS with a 37-component FAME mix as a reference standard. Use columns like SP™-2560 (75 m) to resolve cis/trans isomers and quantify impurities .
  • Statistical Validation : Replicate experiments (n ≥ 3) and apply descriptive statistics (mean ± SD). Compare experimental yields to computational predictions (e.g., via Arrhenius equation-based kinetic models) to identify deviations >5% .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in kinetic data for this compound synthesis?

  • Controlled Variables : Fix catalyst concentration and solvent volume while varying temperature and time. For example, at 110°C, reaction time >4 hours reduces intermediate accumulation (e.g., X9 in ) by 30% .
  • Data Reconciliation : Use ANOVA to compare datasets from divergent conditions. If discrepancies persist (e.g., conflicting activation energies), validate via isotopic labeling (δ¹³C tracing) to track reaction pathways .

Q. How can multi-omics approaches enhance understanding of this compound’s biological activity?

  • Integration Workflow :

Metabolomics : Profile downstream metabolites using LC-MS/MS after exposure to biological systems (e.g., cell cultures).

Transcriptomics : Identify differentially expressed genes (e.g., CYP450 enzymes) via RNA sequencing.

Data Cross-Validation : Apply correlation networks (Pearson’s r >0.8) to link metabolic shifts with gene regulation .

Q. What statistical frameworks are optimal for meta-analysis of this compound’s pharmacological effects?

  • Model Selection : Use random-effects models to account for heterogeneity across studies. For dose-response analysis, apply restricted cubic splines to non-linear data .
  • Bias Mitigation : Assess publication bias via funnel plots and Egger’s regression. Exclude studies with high RoB (Risk of Bias) scores (>3 on Newcastle-Ottawa Scale) .

Methodological Best Practices

  • Replication : Follow ’s guidelines for experimental documentation, including detailed protocols for reagent preparation and instrument calibration.
  • Data Reporting : Include raw chromatograms (e.g., retention times, peak areas) and computational outputs (e.g., kinetic constants) in supplementary materials .

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